N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 923131-15-1
VCID: VC7139085
InChI: InChI=1S/C18H21N3O5S2/c1-26-14-10-8-13(9-11-14)18-12-17(19-21(18)28(3,24)25)15-6-4-5-7-16(15)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3
SMILES: COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Molecular Formula: C18H21N3O5S2
Molecular Weight: 423.5

N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

CAS No.: 923131-15-1

Cat. No.: VC7139085

Molecular Formula: C18H21N3O5S2

Molecular Weight: 423.5

* For research use only. Not for human or veterinary use.

N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide - 923131-15-1

Specification

CAS No. 923131-15-1
Molecular Formula C18H21N3O5S2
Molecular Weight 423.5
IUPAC Name N-[2-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Standard InChI InChI=1S/C18H21N3O5S2/c1-26-14-10-8-13(9-11-14)18-12-17(19-21(18)28(3,24)25)15-6-4-5-7-16(15)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3
Standard InChI Key XGCFIEBKBJONEX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a 4,5-dihydro-1H-pyrazole ring (a partially saturated pyrazole), which is substituted at the N1 position with a methanesulfonyl group (-SO2CH3) and at the C3 position with a 4-methoxyphenyl moiety (-C6H4-OCH3). A second methanesulfonamide group (-NHSO2CH3) is attached to the ortho position of a phenyl ring linked to the pyrazole’s C3 carbon. This arrangement creates a bifunctional sulfonamide system with potential for diverse molecular interactions .

Molecular Formula and Weight

Based on structural analysis of analogous compounds , the molecular formula is calculated as C18H21N3O5S2, with a molecular weight of 423.51 g/mol. Key contributors to the mass include:

  • Two methanesulfonyl groups: 2 × (96.13 g/mol)

  • 4-Methoxyphenyl substituent: 123.15 g/mol

  • Dihydropyrazole core: 82.11 g/mol

Table 1: Comparative Molecular Properties of Pyrazolyl-Sulfonamide Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC18H21N3O5S2423.514-Methoxyphenyl, dual -SO2CH3
PubChem CID 16365212 C18H21N3O4S2407.504-Methylphenyl, dual -SO2CH3
VulcanChem VC6418669C17H18N4O6S2438.473-Nitrophenyl, dual -SO2CH3

The 4-methoxyphenyl group introduces distinct electronic effects compared to methyl or nitro substituents, potentially enhancing electron-donating capacity through resonance from the methoxy oxygen.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for this compound is documented, established methods for analogous pyrazolyl-sulfonamides involve:

  • Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazine derivatives to form the dihydropyrazole core .

  • Sulfonylation: Sequential treatment with methanesulfonyl chloride to install the -SO2CH3 groups at N1 and the phenyl ring .

  • Functionalization: Introduction of the 4-methoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution.

Critical parameters include:

  • Temperature control (<0°C during sulfonylation to prevent side reactions)

  • Use of anhydrous dimethylformamide (DMF) as a polar aprotic solvent

  • Purification via silica gel chromatography (hexane/ethyl acetate gradients)

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydrolytic Sensitivity: Sulfonamide bonds may undergo cleavage under strongly acidic (pH <2) or basic (pH >10) conditions.

  • Photostability: Methoxy groups can form reactive oxygen species upon UV exposure, necessitating storage in amber glass .

  • Thermal Decomposition: Differential scanning calorimetry (DSC) of analogs shows exothermic peaks at ~250°C, suggesting decomposition onset near this temperature.

Biological Activity and Mechanism

Putative Pharmacological Targets

Structural analogs exhibit activity against:

  • Cyclooxygenase-2 (COX-2): Methanesulfonamide groups show affinity for COX-2’s hydrophobic pocket, with IC50 values <1 μM in related compounds .

  • Mycobacterium tuberculosis: Pyrazolyl-sulfonamides demonstrate MIC90 values of 0.6-2.5 μg/mL against drug-resistant strains .

  • Reactive Oxygen Species (ROS): Methoxy-substituted derivatives scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals at EC50 ~15 μM.

Table 2: Inferred Biological Activities Based on Structural Analogs

Activity TypeAssay SystemKey Finding (Analog Data)Proposed Mechanism
Anti-inflammatoryCOX-2 Inhibition85% inhibition at 10 μM Competitive binding to COX-2
AntimicrobialMtb H37Ra StrainMIC90 = 1.8 μg/mL Disruption of cell wall synthesis
AntioxidantDPPH AssayEC50 = 14.7 μMRadical scavenging via -OCH3

Structure-Activity Relationships (SAR)

  • 4-Methoxyphenyl vs. 4-Methylphenyl: Methoxy substitution enhances COX-2 selectivity (5-fold increase) compared to methyl groups due to improved hydrogen bonding with Ser530 .

  • Dual Sulfonamide Groups: Synergistic effects observed, with ~3× greater Mtb inhibition compared to mono-sulfonamides .

  • Dihydropyrazole Saturation: Partial saturation improves metabolic stability (t1/2 >6h in microsomes) versus fully aromatic pyrazoles.

Pharmacokinetic and Physicochemical Profiles

Calculated Properties

Using QSAR models from analogous compounds :

  • logP: 2.1 ±0.3 (moderate lipophilicity)

  • Water Solubility: 0.12 mg/mL (pH 7.4)

  • Plasma Protein Binding: 89% (predicted)

Metabolic Pathways

Predominant routes based on sulfonamide metabolism:

  • N-Acetylation: Hepatic acetyltransferases modifying the sulfonamide nitrogen.

  • O-Demethylation: CYP2C9-mediated cleavage of the methoxy group to a hydroxyl derivative.

  • Sulfonation: Phase II conjugation increasing aqueous solubility for renal excretion.

Comparative Analysis with Structural Analogs

Bioactivity Trends

Introducing electron-donating groups (e.g., -OCH3) at the para position of the phenyl ring correlates with:

  • 20-30% increase in COX-2 inhibition versus electron-withdrawing groups (-NO2)

  • 2.5-fold longer plasma half-life compared to nitro-substituted analogs

  • Reduced cytotoxicity (CC50 >100 μM vs. 45 μM for nitro derivatives)

Synthetic Challenges

  • Regioselectivity: Achieving correct substitution pattern on the dihydropyrazole ring requires careful stoichiometric control (1:1.2 molar ratio of hydrazine to diketone) .

  • Purification: Co-elution of mono- and di-sulfonylated byproducts necessitates HPLC purification (C18 column, 70:30 acetonitrile/water) .

Research Applications and Future Directions

Recommended Studies

  • Crystallography: X-ray diffraction to resolve binding mode in COX-2.

  • In Vivo Pharmacokinetics: Rat models to assess oral bioavailability.

  • Toxicology Screening: Ames test for mutagenicity potential.

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